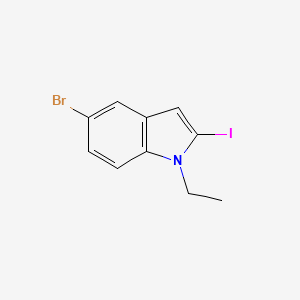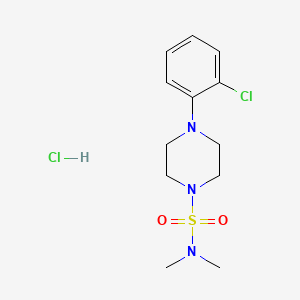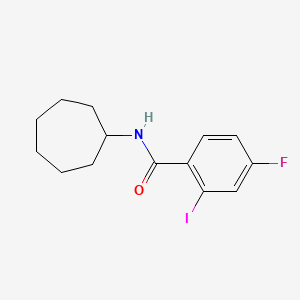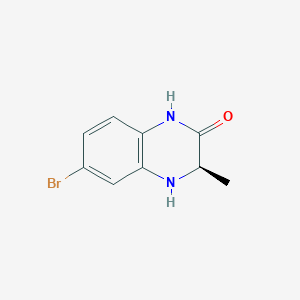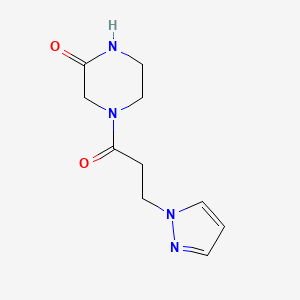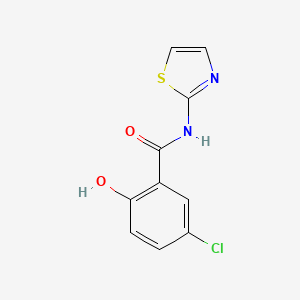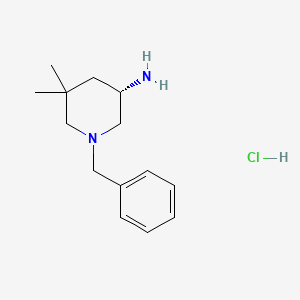
(S)-1-Benzyl-5,5-dimethylpiperidin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Benzyl-5,5-dimethylpiperidin-3-amine hydrochloride is a chemical compound with a piperidine backbone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the benzyl group and the dimethyl substitution on the piperidine ring contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl-5,5-dimethylpiperidin-3-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the Bohlmann-Rahtz pyridine synthesis or the Hantzsch dihydropyridine synthesis.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.
Dimethyl Substitution: The dimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Benzyl-5,5-dimethylpiperidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
(S)-1-Benzyl-5,5-dimethylpiperidin-3-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-Benzyl-5,5-dimethylpiperidin-3-amine hydrochloride involves its interaction with specific molecular targets. The benzyl group and the piperidine ring allow the compound to bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidine: Lacks the dimethyl substitution, resulting in different chemical properties.
5,5-Dimethylpiperidine: Lacks the benzyl group, affecting its binding affinity and reactivity.
N-Benzyl-3-piperidinol: Contains a hydroxyl group instead of an amine, leading to different reactivity.
Uniqueness
(S)-1-Benzyl-5,5-dimethylpiperidin-3-amine hydrochloride is unique due to the combination of the benzyl group and the dimethyl substitution on the piperidine ring. This unique structure imparts specific chemical properties and biological activities, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H23ClN2 |
|---|---|
Molecular Weight |
254.80 g/mol |
IUPAC Name |
(3S)-1-benzyl-5,5-dimethylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C14H22N2.ClH/c1-14(2)8-13(15)10-16(11-14)9-12-6-4-3-5-7-12;/h3-7,13H,8-11,15H2,1-2H3;1H/t13-;/m0./s1 |
InChI Key |
FRXVCDQKFGCVOG-ZOWNYOTGSA-N |
Isomeric SMILES |
CC1(C[C@@H](CN(C1)CC2=CC=CC=C2)N)C.Cl |
Canonical SMILES |
CC1(CC(CN(C1)CC2=CC=CC=C2)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-thia-3,7-diazaspiro[4.4]nonane-7-carboxylate 2,2-dioxide](/img/structure/B14900069.png)
